NFPLP
Description
Structure
3D Structure
Properties
CAS No. |
42253-87-2 |
|---|---|
Molecular Formula |
C8H8NO7P |
Molecular Weight |
261.13 g/mol |
IUPAC Name |
(4,6-diformyl-5-hydroxypyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO7P/c10-2-6-5(4-16-17(13,14)15)1-9-7(3-11)8(6)12/h1-3,12H,4H2,(H2,13,14,15) |
InChI Key |
CRZDHHVBLGDCIO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
Canonical SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
Other CAS No. |
42253-87-2 |
Synonyms |
2-nor-2-formylpyridoxal-5'-phosphate NFPLP |
Origin of Product |
United States |
Synthesis
The synthesis of NFPLP typically involves a multi-step process. One described method outlines a 5-step synthesis beginning with pyridoxal (B1214274) hydrochloride. nih.gov Another approach involves coupling this compound to proteins like bovine hemoglobin following established procedures. nih.gov
Reaction Mechanisms
NFPLP functions as a protein cross-linking agent. It possesses reactive aldehyde groups that can interact with nucleophilic centers on proteins, primarily amino groups. The reaction with amino groups can lead to the formation of Schiff's bases. These imine linkages can subsequently be stabilized through reduction, forming a more permanent covalent bond. The presence of two reactive aldehyde groups in this compound allows it to bridge two different sites within a protein or between different protein molecules, leading to intramolecular or intermolecular cross-links.
Structural and Functional Characterization of Nfplp Modified Proteins
Elucidation of Conformational States in NFPLP-Modified Proteins
The binding of ligands and allosteric effectors induces conformational changes in proteins, transitioning between different structural states. For hemoglobin, these are primarily the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity. nih.gov Modifications by cross-linking agents like this compound can influence these conformational transitions. nih.gov
Dynamics of Protein Subunit Association and Dissociation
Native hemoglobin exists as a tetramer composed of two alpha and two beta subunits (α₂β₂). nottingham.ac.ukmdpi.com This tetramer can dissociate into αβ dimers. nottingham.ac.ukmdpi.com Dissociation of cell-free hemoglobin tetramers in the bloodstream can lead to rapid renal clearance and potential nephrotoxicity. mdpi.commdpi.comtandfonline.com Intramolecular cross-linking by agents like this compound is a strategy employed to prevent this dissociation. mdpi.commdpi.comtandfonline.com Studies on this compound-modified hemoglobin (Hbthis compound) have demonstrated that the cross-linkage between the beta chains effectively abolishes the tendency of the tetramer to dissociate into αβ dimers. nih.gov This structural stabilization contributes to a prolonged vascular retention time compared to unmodified hemoglobin. mdpi.comtandfonline.comosti.gov
Allosteric Modulation and Ligand Binding Properties in this compound-Protein Adducts
Allostery refers to the regulation of protein activity by the binding of a molecule at a site other than the active site, which induces a conformational change that affects the protein's function. ru.nl In hemoglobin, 2,3-diphosphoglycerate (2,3-DPG) is a key allosteric effector that binds to the central cavity of the deoxyhemoglobin tetramer and stabilizes the T state, thus reducing oxygen affinity. nih.gov this compound, being an organic phosphate (B84403) compound similar to 2,3-DPG, interacts with the hemoglobin molecule and modifies its allosteric properties. nih.govtandfonline.com
Impact on Oxygen Affinity and Cooperative Binding (e.g., P₅₀, Bohr Effect, Hill Coefficient)
Modification of hemoglobin with this compound significantly impacts its oxygen-binding characteristics. The primary observed effect is a decrease in oxygen affinity. nottingham.ac.uknih.govbinasss.sa.crtandfonline.comnih.gov This is often quantified by the P₅₀ value, the partial pressure of oxygen at which hemoglobin is 50% saturated. nottingham.ac.ukbinasss.sa.cr Hbthis compound mixtures have been shown to exhibit P₅₀ values ranging from 26 to 38 mmHg, which are close to the P₅₀ of normal erythrocytes (around 27 mmHg). nih.govtandfonline.com In contrast, unmodified cell-free hemoglobin typically has a higher oxygen affinity (lower P₅₀) due to the absence of intracellular 2,3-DPG. binasss.sa.crnih.gov
The cooperative binding of oxygen by hemoglobin, characterized by a sigmoid oxygen dissociation curve and quantified by the Hill coefficient (nH), is a crucial aspect of its function, allowing for efficient oxygen uptake in the lungs and release in the tissues. nih.govru.nl Studies on this compound-modified bovine hemoglobin have indicated that the chemical modification abolishes cooperativity. nih.gov The Bohr effect, which describes the decreased oxygen affinity of hemoglobin at lower pH (higher CO₂ concentration), is also affected by this compound modification, showing a slight decrease. nih.govresearchgate.net
Here is a table summarizing typical oxygen binding parameters for unmodified and this compound-modified hemoglobin:
| Property | Unmodified Hemoglobin (in RBCs) | Cell-Free Hemoglobin (Unmodified) | This compound-Modified Hemoglobin (Hbthis compound) | Source(s) |
| P₅₀ (mmHg) | ~27 | Higher Affinity (Lower P₅₀) | 26 - 38 | nih.govtandfonline.com |
| Cooperativity (nH) | ~3.0 | Retained (but affected by conditions) | Abolished (in bovine Hb study) | nih.govnih.govresearchgate.net |
| Bohr Effect | Present | Present | Slightly Decreased (in bovine Hb study) | nih.govresearchgate.net |
Functional Consequences of Intramolecular Cross-linking
The intramolecular cross-linking introduced by this compound has direct functional consequences beyond altering oxygen affinity. By stabilizing the tetrameric structure and preventing dissociation into dimers, the cross-linkage addresses a major limitation of using unmodified cell-free hemoglobin as an oxygen carrier, which is its rapid elimination from the circulation via the kidneys. mdpi.commdpi.comtandfonline.comosti.gov This prolonged vascular retention time is a significant functional advantage. mdpi.comtandfonline.comosti.gov Furthermore, the stabilization of the T state by the beta-beta cross-link facilitates oxygen release in tissues where oxygen levels are lower. nih.gov
However, some studies suggest that while this compound decreases oxygen affinity, it may also increase the rate of autooxidation of hemoglobin. mdpi.com Autooxidation involves the conversion of the ferrous iron (Fe²⁺) in the heme group to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind oxygen. mdpi.comnih.gov This increased autooxidation could potentially limit the oxygen transport capacity of Hbthis compound. mdpi.com
Analytical and Biophysical Methodologies for Studying Nfplp Protein Conjugates
Chromatographic Techniques for Separation and Purification of Modified Proteins
Chromatography is indispensable for separating the NFPLP-modified protein from unreacted protein, excess reagent, and any polymeric byproducts. The choice of chromatographic technique is dictated by the physicochemical differences between the desired product and contaminants, primarily size and charge.
Size-Exclusion Chromatography and Molecular-Sieve Analysis
Size-Exclusion Chromatography (SEC), also known as molecular-sieve or gel filtration chromatography, separates molecules based on their hydrodynamic radius (size). bio-rad.comamericanpharmaceuticalreview.com This technique is fundamental for analyzing this compound-protein conjugates, as the cross-linking process can lead to the formation of intramolecularly stabilized monomers or, in some cases, intermolecularly linked polymers. nih.gov
In SEC, a column is packed with porous beads. Larger molecules, which cannot enter the pores, travel a shorter path and elute first. Smaller molecules diffuse into the pores, increasing their path length and causing them to elute later. bio-rad.com Native hemoglobin, for instance, has a molecular weight of approximately 64 kDa. nottingham.ac.uk Intramolecular cross-linking with this compound stabilizes this tetramer, preventing its dissociation into 32 kDa dimers. nih.govnews-medical.net If polymerization occurs, species with much higher molecular weights (e.g., >300 kDa) can be formed. nih.gov
SEC is used to:
Assess Purity: Separate the stabilized 64 kDa this compound-hemoglobin from any remaining, dissociable unmodified hemoglobin dimers (32 kDa) or larger polymeric aggregates. news-medical.netuva.nl
Determine Molecular Weight Distribution: Characterize the size distribution of this compound-hemoglobin polymers, which is crucial for applications like blood substitutes where viscosity and oncotic pressure must be controlled. nih.govnih.gov
Table 1: Illustrative Size-Exclusion Chromatography Data for this compound-Hemoglobin (Hb) Conjugation This table presents hypothetical data based on the principles of SEC. Actual elution volumes depend on specific column and buffer conditions.
| Sample Component | Predominant Species | Theoretical Molecular Weight (kDa) | Expected Elution Behavior |
| Unmodified Hb | Dimer-Tetramer Equilibrium | 32 - 64 | Broader peak, later elution |
| This compound-Hb (Intramolecular Cross-link) | Stabilized Tetramer | ~64 | Sharper peak, earlier than dimer |
| This compound-Hb (Polymerized) | Dimer, Trimer, etc. | 128, 192, >300 | Very early elution, potentially multiple peaks |
Modern molecular sieves, built with precisely engineered nanopores, offer more accurate and rapid protein separation compared to traditional gel electrophoresis. mit.edu
Ion-Exchange and Affinity Chromatography
Ion-Exchange Chromatography (IEC) separates proteins based on their net surface charge. google.com The introduction of this compound, which contains a phosphate (B84403) group, adds negative charges to the protein. This alteration in charge is exploited by IEC for purification. For example, in the purification of this compound-hemoglobin (Hbthis compound), IEC can be used to separate the more negatively charged Hbthis compound from the less negatively charged native hemoglobin. nih.govnottingham.ac.uk Both anion-exchange and cation-exchange HPLC have been established as robust methods for separating hemoglobin variants and modified forms. mayocliniclabs.comumich.edu Reports indicate that purification of Hbthis compound by ion-exchange chromatography can achieve recoveries of around 70%. nih.gov
Affinity Chromatography is a highly specific technique that relies on the interaction between a protein and a specific ligand immobilized on the chromatography resin. thermofisher.comconductscience.combio-rad.com While less common for the primary purification of this compound conjugates, it can be employed if the modification affects a specific binding site. For instance, if this compound modification alters the binding affinity for an allosteric effector like 2,3-diphosphoglycerate (2,3-DPG), an affinity column with an immobilized 2,3-DPG analog could potentially be used to separate modified from unmodified protein. tandfonline.com
Electrophoretic Approaches for Characterization of Protein Homogeneity and Modification Extent
Electrophoresis separates molecules in an electric field and is a cornerstone for assessing the homogeneity and success of protein modification. hematology.org
Polyacrylamide Gel Electrophoresis (PAGE) and Isoelectric Focusing (IEF)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins primarily by mass. mbl.co.jpthaiscience.info The detergent SDS denatures proteins and imparts a uniform negative charge, so migration through the polyacrylamide gel is inversely proportional to the logarithm of their molecular weight. mbl.co.jp
SDS-PAGE is used to visualize the outcome of the this compound cross-linking reaction:
Unmodified Hemoglobin: Under denaturing conditions, will show bands corresponding to its subunits (e.g., α and β chains, ~16 kDa each).
Intramolecularly Cross-linked this compound-Hb: Will show a prominent band at a higher molecular weight corresponding to the cross-linked subunits (e.g., a cross-linked β-β dimer). nih.gov The presence of intermolecular cross-links would result in even higher molecular weight bands (e.g., 64 kDa, 128 kDa, etc.). nih.govresearchgate.net
Isoelectric Focusing (IEF) separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. revvity.commdpi.com A stable pH gradient is established in a gel, and proteins migrate until they reach the pH that matches their pI. revvity.com Since this compound introduces a negatively charged phosphate group, the pI of the modified protein is expected to decrease (become more acidic) compared to the unmodified protein. IEF provides high-resolution separation and is sensitive enough to distinguish between different modified forms. mdpi.comnih.gov
Table 2: Expected Electrophoretic Migration Changes for this compound-Modified Hemoglobin This table provides a qualitative summary of expected results.
| Technique | Property Analyzed | Unmodified Hemoglobin | This compound-Cross-linked Hemoglobin | Rationale for Change |
| SDS-PAGE | Apparent Molecular Weight | Subunit bands (~16 kDa) | Higher MW bands (e.g., ~32 kDa for cross-linked dimer) | Covalent cross-linking prevents subunit dissociation. |
| Isoelectric Focusing (IEF) | Isoelectric Point (pI) | Higher pI | Lower pI | Addition of negatively charged phosphate group from this compound. |
Spectroscopic Techniques for Probing Structural and Electronic Properties
Spectroscopic methods are non-destructive techniques used to probe the structural integrity and electronic environment of the protein conjugate, particularly for metalloproteins like hemoglobin.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a crucial tool for characterizing this compound-hemoglobin conjugates. libretexts.orgeppendorf.com The UV-Vis spectrum of hemoglobin is dominated by two main features: the intense Soret band around 415 nm (for oxyhemoglobin), which arises from the heme prosthetic group, and the Q-bands in the 500-600 nm region (e.g., 540 nm and 576 nm for oxyhemoglobin). dntb.gov.ua
This technique is used for several key assessments:
Structural Integrity: The position and shape of the Soret band are highly sensitive to the heme pocket's integrity. A successful this compound modification that preserves the native protein structure should not cause a significant shift in this peak. dntb.gov.ua This confirms that the cross-linking reaction has not adversely affected the vital oxygen-binding heme group.
Protein Quantification: The absorbance at 280 nm, which is characteristic of aromatic amino acids (tryptophan, tyrosine), is commonly used to determine the total protein concentration of the conjugate solution. eppendorf.comresearchgate.net
Conjugation Confirmation: While the primary chromophore is the heme, successful conjugation can sometimes be observed as a slight red-shift (a shift to longer wavelengths) in the absorbance spectrum due to a change in the local refractive index around the protein. nanocomposix.com
Table 3: Key UV-Vis Spectral Features for Hemoglobin and its Conjugates
| Wavelength Region | Chromophore | Significance | Expected Observation for this compound-Hb |
| ~280 nm | Aromatic Amino Acids | Protein Concentration | Absorbance proportional to concentration. |
| ~415 nm (Soret Band) | Heme Group | Heme environment, structural integrity | Peak position and shape should be largely unchanged from native Hb. |
| 540 nm / 576 nm (Q-Bands) | Heme Group (Oxy-Hb) | Oxygenation state | Characteristic peaks should be present, confirming oxygen-carrying capacity. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely employed to investigate the secondary structure of proteins. mtoz-biolabs.comnih.gov This method measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the regular, repeating elements of protein structure such as α-helices, β-sheets, and random coils. mtoz-biolabs.com
When a protein is modified with this compound, it is crucial to assess whether the conjugation process has induced any significant conformational changes. CD spectroscopy provides a means to monitor these potential alterations. By comparing the CD spectrum of the native protein with that of the this compound-protein conjugate, researchers can detect shifts in the characteristic spectral features associated with different secondary structures. nih.gov For instance, a decrease in the intensity of the negative bands at approximately 208 and 222 nm would suggest a loss of α-helical content.
Table 1: Representative CD Spectroscopy Data for a Hypothetical Protein Before and After this compound Conjugation
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Native Protein | 45 | 25 | 30 |
| This compound-Protein Conjugate | 42 | 26 | 32 |
Mass Spectrometry-Based Platforms for Comprehensive Characterization
Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of proteins and their post-translational or chemical modifications. nih.gov For this compound-protein conjugates, MS-based platforms offer a multi-faceted approach to understanding the specifics of the modification.
A fundamental step in characterizing an this compound-protein conjugate is to determine its molecular weight and the extent of modification. mtoz-biolabs.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are highly accurate methods for this purpose. mtoz-biolabs.com
By comparing the mass of the unmodified protein with that of the this compound-conjugate, the number of this compound molecules attached to each protein molecule—the stoichiometry of modification—can be determined. fujifilm.comrsc.org This is crucial for understanding the dose-dependent effects of the modification and for ensuring batch-to-batch consistency in production. fujifilm.com
Table 2: Hypothetical Mass Spectrometry Data for Molecular Weight and Stoichiometry Analysis
| Sample | Average Molecular Weight (Da) | Calculated Mass of this compound (Da) | Stoichiometry (this compound molecules/protein) |
| Native Protein | 64,500 | N/A | 0 |
| This compound-Protein Conjugate | 65,227 | 229 | 3 |
To pinpoint the exact locations of this compound modification on the protein, a technique known as peptide mapping is employed. thermofisher.comrapidnovor.com This "bottom-up" approach involves the enzymatic digestion of the this compound-protein conjugate into smaller peptides, typically using an enzyme like trypsin. creative-proteomics.com
The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). fishersci.ie By comparing the peptide maps of the modified and unmodified proteins, researchers can identify peptides that have an increased mass corresponding to the addition of this compound. waters.com Subsequent fragmentation of these modified peptides in the mass spectrometer allows for the precise identification of the amino acid residue(s) to which this compound is attached. nih.gov This information is critical for structure-function relationship studies, as the location of the modification can significantly influence the protein's activity. nih.gov
Quantitative proteomics allows for the comparison of protein abundance between different samples. nih.govthermofisher.com In the context of this compound-protein conjugates, this can be used to study the effects of the modification on cellular systems or to compare the modification levels under different reaction conditions.
Label-free quantification methods or stable isotope labeling techniques can be used to determine the relative or absolute amounts of modified versus unmodified proteins. frontiersin.org This approach is particularly useful for understanding the efficiency of the conjugation reaction and for studying the stability and turnover of the this compound-protein conjugate within a biological system. mdpi.com
Peptide Mapping and Identification of Modification Sites
Oxygen Dissociation Curve Analysis for Functional Assessment in Vitro
For proteins like hemoglobin, which are involved in oxygen transport, a key functional assessment is the analysis of the oxygen dissociation curve. nih.govwikipedia.org This curve plots the oxygen saturation of the protein as a function of the partial pressure of oxygen, providing a measure of the protein's affinity for oxygen. wikipedia.org
The modification of hemoglobin with this compound is known to decrease its oxygen affinity, which is often a desirable characteristic for potential blood substitutes. nottingham.ac.uknih.gov This results in a rightward shift of the oxygen dissociation curve, meaning that the modified hemoglobin releases oxygen more readily at the partial pressures found in tissues. wikipedia.orgtandfonline.com
The P50 value, which is the partial pressure of oxygen at which the protein is 50% saturated, is a key parameter derived from this curve. wikipedia.org An increase in the P50 value indicates a decrease in oxygen affinity. wikipedia.org
Table 3: Representative Oxygen Dissociation Data for Hemoglobin and its this compound-Conjugate
| Sample | P50 (mmHg) | Hill Coefficient |
| Native Hemoglobin | 26 | 2.8 |
| This compound-Hemoglobin | 35 | 2.7 |
The Hill coefficient, also derived from the curve, provides an index of the cooperativity of oxygen binding. nih.gov A value greater than 1 indicates positive cooperativity, a hallmark of hemoglobin function. nih.gov It is important to ensure that the this compound modification does not significantly disrupt this cooperativity.
Comparative and Advanced Research Paradigms Involving Nfplp
Comparative Biochemical Studies of NFPLP Against Other Protein Cross-linking Reagents
To fully appreciate the unique characteristics of this compound, it is essential to compare it with other commonly used protein cross-linking agents like bis-pyridoxal tetraphosphate (B8577671) (bis-PLP), 3,5-(Dibromosalicyl)fumarate (DBBF), and glutaraldehyde (B144438). Such comparative studies shed light on their differential effects on protein structure and function, as well as their reaction efficiencies and specificities.
Cross-linking reagents can significantly impact the structure and, consequently, the function of proteins. While the primary goal is often to stabilize a protein's structure, the method of cross-linking can lead to varied outcomes.
This compound and Bis-pyridoxal tetraphosphate (bis-PLP): Both this compound and bis-PLP are dialdehyde (B1249045) derivatives of pyridoxal (B1214274) used to prevent the dissociation of hemoglobin tetramers. nottingham.ac.uk They react with deoxyhemoglobin to create divalent bonds. nottingham.ac.uk Specifically, they form cross-links between the β1(NA1) valine and the ε-amino group of the β2(EF6) lysine (B10760008) residue. nottingham.ac.uk This modification results in reduced oxygen affinity and prevents tetramer dissociation. nottingham.ac.uk While both are effective, the specific stereochemistry and length of the cross-linking bridge can lead to subtle differences in the final conformation and oxygen-binding properties of the modified hemoglobin.
DBBF (bis(3,5-dibromosalicyl) fumarate): DBBF is another reagent used for intramolecular cross-linking of hemoglobin. mdpi.com When reacted with oxyhemoglobin, it primarily creates a cross-link between the β1 and β2 (EF6) lysine residues in about 80% of the product. nottingham.ac.uk A minor product, constituting the remaining 20%, is thought to be cross-linked between the β1(EF6) and β2(HC1) lysine residues. nottingham.ac.uk Interestingly, the major cross-linked product shows unaltered oxygen affinity, while the minor component exhibits increased oxygen affinity. nottingham.ac.uk This highlights the critical role of the cross-linking site in modulating protein function.
Glutaraldehyde: Glutaraldehyde is a widely used, non-specific cross-linking agent. fgsc.net It reacts with amine groups, primarily on lysine residues, to form stable covalent bonds. creative-proteomics.comhamptonresearch.com Unlike the more specific reagents, glutaraldehyde can produce multiple cross-links, which may distort the protein's structure. nottingham.ac.uk In the context of hemoglobin, glutaraldehyde polymerization leads to heterogeneous and unstable solutions that are more prone to auto-oxidation. nottingham.ac.uk Spectroscopic studies have shown that glutaraldehyde cross-linking can make the heme pocket of hemoglobin more open, which may explain the observed increase in oxygen affinity and higher rates of auto-oxidation. nottingham.ac.uk
Interactive Data Table: Comparative Effects of Cross-linking Reagents on Hemoglobin
| Reagent | Cross-linking Site(s) | Effect on Oxygen Affinity | Structural Impact |
| This compound | β1(NA1) valine - β2(EF6) lysine nottingham.ac.uk | Reduced nottingham.ac.uk | Stabilizes tetramer, prevents dissociation nottingham.ac.uk |
| Bis-pyridoxal tetraphosphate | β1(NA1) valine - β2(EF6) lysine nottingham.ac.uk | Reduced nottingham.ac.uk | Stabilizes tetramer, prevents dissociation nottingham.ac.uk |
| DBBF | Major: β1 - β2 (EF6) lysine; Minor: β1(EF6) - β2(HC1) lysine nottingham.ac.uk | Unaltered (major), Increased (minor) nottingham.ac.uk | Intramolecular cross-linking mdpi.com |
| Glutaraldehyde | Non-specific, multiple lysine residues nottingham.ac.ukcreative-proteomics.com | Increased nottingham.ac.uk | Can distort protein structure, leads to polymerization and instability nottingham.ac.uk |
The efficiency and specificity of a cross-linking reaction are critical determinants of its utility for a given application.
Specificity: this compound and bis-PLP exhibit high specificity for the β-cleft of deoxyhemoglobin, leading to a well-defined, homogeneous product. nottingham.ac.uk DBBF also shows a degree of specificity, yielding two main products from its reaction with oxyhemoglobin. nottingham.ac.uk In stark contrast, glutaraldehyde is highly non-specific, reacting with available amine groups, which can lead to a heterogeneous mixture of products with varying degrees of modification and polymerization. nottingham.ac.ukcreative-proteomics.com This lack of specificity can be a significant drawback when a well-characterized and uniform product is required. nottingham.ac.uk
Reaction Conditions and Efficiency: The efficiency of cross-linking reactions is influenced by factors such as pH, temperature, and reagent concentration. creative-proteomics.com Amine-reactive cross-linkers like N-hydroxysuccinimide (NHS) esters, a category that includes some functionalities used in these reagents, are most effective at a slightly alkaline pH (7.2–8.0). creative-proteomics.com Glutaraldehyde reactions are also pH-dependent. tandfonline.com The yield of cross-linked hemoglobin with bis-PLP can be as high as 80%. nih.gov The efficiency of glutaraldehyde can be high, but its non-specific nature means that the desired product may only be a fraction of the total cross-linked species. nottingham.ac.uk
Interactive Data Table: Reaction Characteristics of Cross-linking Reagents
| Reagent | Reactive Groups Targeted | Specificity | Key Reaction Conditions |
| This compound | Aldehyde groups react with amino groups nottingham.ac.uknih.gov | High, specific to β-cleft of deoxyhemoglobin nottingham.ac.uk | Reacts with deoxyhemoglobin nottingham.ac.uk |
| Bis-pyridoxal tetraphosphate | Aldehyde groups react with amino groups nottingham.ac.uknih.gov | High, specific to β-cleft of deoxyhemoglobin nottingham.ac.uknih.gov | Reacts with deoxyhemoglobin nih.gov |
| DBBF | Acylating agent reacts with lysine residues nottingham.ac.uk | Moderate, yields two main products nottingham.ac.uk | Reacts with oxyhemoglobin nottingham.ac.uk |
| Glutaraldehyde | Aldehyde groups react with amine groups (lysine) creative-proteomics.comhamptonresearch.com | Low, non-specific nottingham.ac.ukcreative-proteomics.com | pH-dependent, can lead to polymerization nottingham.ac.uktandfonline.com |
Differential Effects on Protein Structure-Function Relationships
Theoretical and Computational Approaches in this compound Research
Computational methods have become indispensable tools in modern biochemical research, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, these approaches provide a deeper understanding of its interaction with proteins at the atomic level.
Molecular modeling allows for the three-dimensional visualization of how this compound binds to a protein. By building a computational model of the this compound-protein complex, researchers can explore the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the binding.
Computational tools can be used to predict the most likely binding sites for a molecule like this compound on a protein's surface. nih.gov These methods often use algorithms that analyze the protein's shape, electrostatic potential, and the location of potential reactive residues to identify favorable binding pockets. plos.org For a reagent like this compound, which has known reactivity with specific amino acid residues, these predictive tools can be particularly powerful in identifying potential off-target binding sites or suggesting new protein targets for modification.
Furthermore, computational methods can identify allosteric hotspots—regions on a protein that, when bound by a small molecule, can influence the activity at a distant active site. By understanding the allosteric network of a protein, researchers could potentially design this compound derivatives that not only cross-link the protein but also modulate its function in a desired manner.
The field of proteomics has enabled the large-scale study of protein modifications. aclanthology.orgnih.gov By using techniques like mass spectrometry, researchers can identify which proteins in a complex mixture are modified by a reagent like this compound and pinpoint the exact sites of modification. nih.gov This data-driven approach can provide a global view of this compound's reactivity and specificity across the entire proteome.
Analyzing large datasets from such experiments can reveal patterns in the types of proteins and sequences that are preferentially modified by this compound. This information is invaluable for understanding the broader biological effects of this compound and for developing more selective and effective cross-linking strategies. While comprehensive, large-scale studies specifically focused on this compound are still emerging, the methodologies are well-established and offer a promising avenue for future research.
In Vitro Cellular Investigations of Modified Protein Interactions (e.g., with cell components or specific cell types, excluding clinical trials)
Evaluation of Protein Uptake and Intracellular Localization
The cellular membrane is a selective barrier, and the uptake of proteins is a highly regulated process. Modifying a protein with a cross-linker such as this compound can influence the mechanisms by which it enters a cell and its final destination within the cell.
This compound is known to be a hydrophilic cross-linker. The surface characteristics of a protein, including its charge and hydrophilicity, play a crucial role in its interaction with the cell membrane and subsequent uptake. researchgate.net Generally, an increase in the hydrophilicity of a protein, which can be achieved through modification with hydrophilic cross-linkers, can alter its interaction with the lipid bilayer and membrane proteins, thereby affecting its internalization.
One of the primary applications of this compound has been in the creation of hemoglobin-based oxygen carriers (HBOCs) by cross-linking hemoglobin (Hb) molecules. researchgate.netnottingham.ac.uk While the primary goal of this modification is to stabilize the hemoglobin tetramer and prevent its dissociation into dimers that can cause renal toxicity, the modification also impacts how the protein interacts with cells of the reticuloendothelial system. Studies on this compound-modified hemoglobin (Hbthis compound) have provided insights into its vascular retention and interaction with various cell types, which serves as a paradigm for understanding the cellular uptake of other this compound-modified proteins. google.com
The intracellular localization of a protein is critical to its function. neb.comrsc.org Modifications can redirect proteins to different subcellular compartments. For instance, post-translational modifications can dictate whether a protein resides in the cytoplasm, nucleus, or is targeted to specific organelles like the Golgi apparatus or lysosomes. nih.govresearchgate.net While specific studies on the intracellular trafficking of a wide range of this compound-modified proteins are limited, the principles of protein localization provide a framework for predicting their behavior. The addition of a chemical moiety like this compound could potentially mask or alter localization signals on the protein surface, or conversely, create new interaction sites that influence its transport within the cell.
Table 1: Hypothetical Influence of this compound-Modification on Protein Uptake and Localization
| Protein Characteristic | Effect of this compound Modification | Potential Impact on Cellular Uptake & Localization |
| Surface Charge | Introduction of phosphate (B84403) groups from this compound increases negative charge. | May alter interaction with negatively charged cell membranes, potentially influencing endocytic pathways. |
| Hydrophilicity | This compound is a hydrophilic molecule, increasing the overall hydrophilicity of the protein conjugate. | Could reduce non-specific binding to lipid membranes but may enhance interaction with specific cell surface receptors. |
| Conformation | Cross-linking can induce conformational changes or stabilize a particular conformation. | May expose or hide specific motifs recognized by cellular uptake machinery, directing the protein to different intracellular fates. |
| Size | Intermolecular cross-linking can increase the size of the protein complex. | Larger protein complexes may be taken up through different mechanisms (e.g., macropinocytosis) compared to smaller, unmodified proteins. |
Assessment of Modified Protein Stability in Biological Milieus
The stability of a protein is a key determinant of its functional lifespan within a biological system. embopress.org In vitro assessments of the stability of modified proteins in environments that mimic physiological conditions, such as cell culture media or simulated cytoplasmic and lysosomal environments, are crucial. nih.gov
The process of modifying proteins with cross-linkers like this compound is often aimed at enhancing their structural stability. nottingham.ac.uk For hemoglobin, this compound cross-linking between the β-subunits prevents the dissociation of the tetramer into dimers, a major source of instability and toxicity for cell-free hemoglobin. researchgate.net This stabilization is a direct consequence of the covalent bonds introduced by the cross-linker.
The stability of a protein conjugate in a biological milieu is not only dependent on its intrinsic structural integrity but also on its susceptibility to degradation by proteases. mdpi.com The conformational changes induced by this compound modification could potentially alter the accessibility of protease cleavage sites on the protein surface. This can either increase or decrease the protein's half-life in a cellular environment. For instance, a more compact, cross-linked structure might be more resistant to proteolysis.
Table 2: Research Findings on the Stability of this compound-Modified Hemoglobin
| Study Focus | Key Findings | Reference |
| Tetramer Stability | This compound cross-linking effectively prevents the dissociation of hemoglobin tetramers into dimers. | researchgate.netnottingham.ac.uk |
| Vascular Retention | This compound-modified hemoglobin exhibits prolonged vascular retention compared to unmodified hemoglobin, indicating greater stability in the circulatory system. | google.com |
| Structural Integrity | The covalent cross-links introduced by this compound maintain the structural integrity of the hemoglobin molecule under physiological conditions. | nottingham.ac.uk |
Future Directions and Unanswered Questions in Nfplp Chemical Biology Research
Design and Synthesis of Next-Generation NFPLP Derivatives with Enhanced Specificity or Novel Reactivity
Current research highlights this compound's reactivity with specific amino acid residues in deoxyhemoglobin, leading to intramolecular cross-linking nih.gov. Future directions could involve the rational design and synthesis of this compound derivatives. The aim would be to engineer compounds with enhanced specificity for particular amino acid residues or protein structural motifs beyond those found in hemoglobin. Additionally, exploring modifications to the this compound structure could yield derivatives with novel reactivity profiles, enabling different types of chemical modifications on target proteins, such as site-specific labeling or the introduction of new functional groups under varying conditions. The synthesis of such derivatives would require detailed understanding of structure-activity relationships, which is not extensively covered for this compound outside of its hemoglobin interaction in the provided information.
Development of this compound-Based Tools for Proteome-Wide Chemical Biology Investigations
Given its reactive nature, this compound could potentially be adapted for use in proteome-wide studies to identify and characterize reactive sites in complex protein mixtures. Developing this compound-based chemical probes, perhaps incorporating tags for enrichment or detection (e.g., biotin (B1667282) or fluorescent labels), could enable the mapping of this compound-reactive residues across the proteome of a cell or tissue. This would provide insights into protein accessibility and reactivity in their native environment. However, the current literature focuses narrowly on hemoglobin modification, and the development of this compound into a general proteomic tool represents a significant area for future research that is not addressed in the search results.
Addressing Challenges in the Scalable and Reproducible Production of this compound-Modified Proteins for Research
The scalable and reproducible production of chemically modified proteins, including those modified with this compound, is essential for both fundamental research and potential translational applications. Challenges may include achieving consistent modification efficiency, purifying the modified protein from unreacted starting material and side products, and ensuring batch-to-batch reproducibility. For this compound-modified hemoglobin, production methods were developed in the past. However, extending this compound chemistry to other proteins or developing more complex this compound-based tools would likely introduce new production challenges that need to be addressed through optimized reaction conditions, purification strategies, and quality control measures. The provided information does not detail these specific production challenges for this compound-modified proteins beyond the initial work on Hbthis compound.
Q & A
Q. What experimental models are most suitable for evaluating the hemodynamic effects of NFPLP-modified hemoglobin?
this compound-modified hemoglobin is typically evaluated in in vivo rodent models (e.g., mice or rats) to assess vascular retention and renal safety. Key parameters include measuring plasma half-life, oxygen dissociation curves, and renal enzyme leakage post-transfusion. For example, studies show that this compound cross-linking reduces renal toxicity by preventing hemoglobin leakage into tubules, with vascular retention times extended to 15 hours in rats .
Q. How do researchers ensure reproducibility in this compound polymerization processes?
Reproducibility requires strict control of reaction conditions: pH (7.4–7.8), temperature (4°C), and molar ratios of this compound to hemoglobin. The polymerization degree is monitored via size-exclusion chromatography to maintain an average molecular weight of 200 kD, balancing viscosity (<1.2 cp) and oxygen affinity (P50 ~12–15 mmHg) .
Q. What biochemical assays are critical for validating this compound's oxygen-carrying capacity?
Oxygen affinity is measured using tonometry and Clark electrodes, while stability is tested via accelerated degradation studies (e.g., exposure to reactive oxygen species). Hemoglobin’s methemoglobin levels post-modification must remain below 5% to ensure functional viability .
Advanced Research Questions
Q. How can contradictory data on this compound's renal safety be resolved in preclinical studies?
Contradictions often arise from differences in animal models (e.g., healthy vs. nephropathy-induced rodents). Researchers should employ histopathological analysis of kidney tissues and measure urinary biomarkers (e.g., N-acetyl-β-D-glucosaminidase) to distinguish species-specific responses. Replicating experiments under standardized protocols (e.g., ISO 10993-11) is critical .
Q. What methodologies optimize this compound polymerization while minimizing viscosity trade-offs?
Advanced approaches include sequential cross-linking: intramolecular this compound modification followed by controlled glutaraldehyde polymerization. This reduces viscosity spikes by limiting polymer branching. Computational modeling (e.g., molecular dynamics simulations) can predict aggregation patterns to guide empirical optimization .
Q. How should researchers address variability in oxygen affinity across this compound polymer batches?
Batch variability is mitigated by incorporating real-time NMR spectroscopy to monitor tertiary structural changes during polymerization. Statistical process control (SPC) charts can track P50 values, with deviations >10% triggering recalibration of reaction parameters .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound's hemodynamic data?
Mixed-effects models account for intra-subject variability in longitudinal studies (e.g., repeated blood sampling). For small-sample preclinical trials, Bayesian hierarchical models improve power by borrowing strength across cohorts .
Q. How can ethical considerations in this compound research be operationalized?
Compliance with ARRIVE 2.0 guidelines ensures humane endpoints (e.g., <15% body weight loss in rodents). Ethical review boards should mandate transparency in reporting adverse events, including hemolysis or thrombogenicity .
Data Presentation and Validation
Q. What criteria define robust validation of this compound's efficacy as a blood substitute?
Validation requires:
- Physiological metrics : Plasma half-life ≥12 hours, colloid osmotic pressure ≈20 mmHg.
- Safety thresholds : Renal enzyme leakage ≤2-fold baseline, no significant complement activation.
- Comparative benchmarks : Superiority to prior hemoglobin-based oxygen carriers (HBOCs) in survival rates during hemorrhagic shock models .
Q. How should researchers handle incomplete datasets in this compound trials?
Sensitivity analyses (e.g., multiple imputation for missing data) and pre-registered exclusion criteria (e.g., outliers beyond 3 SDs) minimize bias. Open-access sharing of raw data via platforms like Zenodo enhances reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
